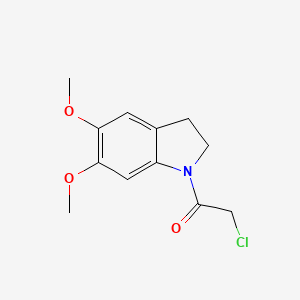

![molecular formula C24H17Cl2N3O6 B2724080 (E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522657-64-3](/img/structure/B2724080.png)

(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

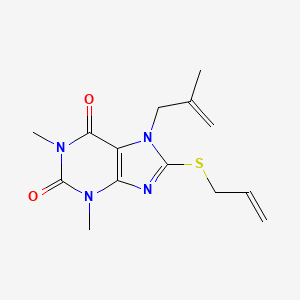

The compound is a type of organic molecule that contains several functional groups. It has a cyano group (-CN), a methoxy group (-OCH3), a dichlorophenyl group (a benzene ring with two chlorine atoms), a nitrophenyl group (a benzene ring with a nitro group), and an amide group (CONH2). These groups could give the compound various chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups could potentially engage in various intermolecular interactions, affecting the compound’s overall structure .Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the cyano group could be hydrolyzed to form a carboxylic acid. The compound could also participate in substitution reactions, among others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the amide and cyano groups could make the compound soluble in polar solvents. The compound might also exhibit strong absorption in the UV/Vis region due to the conjugated system .Scientific Research Applications

- AKOS001054964 exhibits anti-inflammatory properties by modulating immune responses. Researchers have investigated its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound may inhibit pro-inflammatory cytokines and reduce tissue damage .

- Studies suggest that AKOS001054964 has anticancer effects. It interferes with cancer cell proliferation and induces apoptosis (programmed cell death). Researchers explore its use in various cancer types, including breast, lung, and colon cancers .

- The compound’s neuroprotective properties make it relevant for neurodegenerative diseases. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers investigate its potential in Alzheimer’s, Parkinson’s, and Huntington’s diseases .

- AKOS001054964 shows promise in cardiovascular health. It may protect against ischemic injury, reduce oxidative stress, and improve endothelial function. Researchers explore its use in preventing heart attacks, strokes, and other cardiovascular conditions .

- The compound exhibits antimicrobial effects against bacteria, fungi, and parasites. It could be a valuable addition to antimicrobial therapies. Researchers study its efficacy against drug-resistant pathogens and tropical diseases .

- AKOS001054964 may act as an analgesic (pain-reliever). It could be useful in managing chronic pain conditions. Researchers investigate its mechanisms of action and potential applications in pain management .

Anti-Inflammatory Activity

Anticancer Potential

Neuroprotective Effects

Cardiovascular Applications

Antimicrobial Activity

Analgesic Properties

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2N3O6/c1-34-23-10-14(3-7-22(23)35-13-15-2-5-18(25)19(26)9-15)8-16(12-27)24(31)28-20-6-4-17(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWVKFQEVCIPLM-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)

![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)

![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)

![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724015.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2724017.png)

![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724020.png)